4-(Trifluoromethyl)-2-naphthonitrile
Description
Significance of Fluorinated Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry
The introduction of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy for profoundly altering their physicochemical properties. mdpi.comtandfonline.com When appended to a naphthalene scaffold, the -CF3 group exerts a powerful electron-withdrawing effect, which can significantly modify the electronic nature of the aromatic system. This modification is crucial in several areas of advanced organic chemistry.
In medicinal chemistry, fluorination is a key tool for enhancing drug efficacy. The trifluoromethyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. tandfonline.com Furthermore, the lipophilicity conferred by the -CF3 group can enhance a molecule's ability to permeate biological membranes, a critical factor for bioavailability. mdpi.comresearchgate.net The strategic placement of a trifluoromethyl group can also lead to stronger binding interactions with target proteins, improving the potency and selectivity of a drug candidate. beilstein-journals.org Naphthalene derivatives, in particular, are being explored for their potential in developing novel anticancer agents, and the inclusion of a trifluoromethyl group is a key part of this research. nih.gov
Beyond pharmaceuticals, fluorinated naphthalene scaffolds are gaining traction in materials science. The strong electron-accepting nature of the trifluoromethyl group makes these compounds suitable for applications in organic electronics. For instance, related fluorinated naphthalene structures are investigated for their potential use as n-type semiconductors in organic field-effect transistors (OFETs) and as components in light-emitting diodes (OLEDs).
The Role of Nitrile Functional Groups in Naphthalene-Based Chemical Synthesis
The nitrile, or cyano (-C≡N), group is one of the most versatile functional groups in organic synthesis. researchgate.net Its presence on the naphthalene ring of 4-(Trifluoromethyl)-2-naphthonitrile provides a reactive site for a wide array of chemical transformations. This versatility makes aryl nitriles, including naphthonitriles, valuable intermediates in the construction of more complex molecular architectures. numberanalytics.comguidechem.com
The nitrile group can be readily converted into other essential functionalities. Key transformations include:
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH2NH2), providing a pathway to a variety of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), a fundamental functional group for further synthetic manipulations, such as esterification or amidation. numberanalytics.com
Conversion to Amides: Partial hydrolysis of a nitrile yields an amide (-CONH2), another important functional group in medicinal chemistry. researchgate.net
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings, such as tetrazoles, which have applications in drug discovery. organic-chemistry.org
This synthetic flexibility allows chemists to use this compound as a starting point for a diverse range of target molecules, leveraging the unique properties of the trifluoromethylated naphthalene core. researchgate.net
Overview of Emerging Research Trajectories for this compound
Given the combined properties of its fluorinated naphthalene core and its reactive nitrile group, this compound is positioned at the intersection of several key research areas. Emerging research trajectories for this compound and its close analogs are primarily focused on three domains:
Pharmaceutical and Agrochemical Synthesis: The most prominent application is its use as a key intermediate in the synthesis of novel bioactive molecules. nbinno.com Researchers are likely exploring its utility in creating new classes of drugs, building on the established success of trifluoromethylated compounds in pharmaceuticals. scilit.com Similarly, in agrochemical research, where nitriles are common precursors to herbicides and fungicides, this compound serves as a valuable building block for developing next-generation crop protection agents.
Materials Science and Organic Electronics: Following the trend of using fluorinated aromatic compounds in materials science, there is growing interest in the potential of trifluoromethylated naphthonitriles for creating advanced materials. nbinno.com Research may focus on synthesizing novel organic semiconductors, liquid crystals, or fluorescent dyes where the unique electronic properties and stability of the molecule can be exploited.
Chemical Methodology Development: The compound also serves as a model substrate for developing new synthetic methods. Its distinct electronic and steric properties make it a useful test case for new catalytic systems, particularly in reactions involving C-CN bond formation or transformation. organic-chemistry.org
Data Tables
Table 1: Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely available in public literature, data for closely related structural analogs provides insight into its expected properties. The table below lists properties for the well-characterized analog, 4-(Trifluoromethyl)benzonitrile (B42179).
| Property | Value (for 4-(Trifluoromethyl)benzonitrile) |
| CAS Number | 455-18-5 |
| Molecular Formula | C8H4F3N |
| Molecular Weight | 171.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-41 °C |
| Boiling Point | 80-81 °C (at 20 mmHg) |
| Density | 1.278 g/mL (at 25 °C) |
Data sourced from commercial supplier specifications for 4-(Trifluoromethyl)benzonitrile. sigmaaldrich.compharmaffiliates.comtcichemicals.com
Table 2: Key Synthetic Transformations of the Aryl Nitrile Group
| Starting Functional Group | Product Functional Group | Reaction Type | Significance |
| Nitrile (-C≡N) | Primary Amine (-CH₂NH₂) | Reduction | Access to amines, key in pharmaceuticals. |
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Hydrolysis | Creates versatile building blocks for esters, amides. numberanalytics.com |
| Nitrile (-C≡N) | Amide (-CONH₂) | Partial Hydrolysis | Forms stable amide bonds found in many drugs. researchgate.net |
| Nitrile (-C≡N) | Tetrazole | Cycloaddition | Synthesis of important heterocyclic scaffolds. organic-chemistry.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H6F3N |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
QXDYLFGVKYKPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Reaction Mechanisms and Advanced Mechanistic Studies
Mechanistic Insights into Trifluoromethylation Reactions
The introduction of a trifluoromethyl group onto an aromatic ring, such as the naphthalene (B1677914) system in 2-naphthonitrile (B358459) to form the titular compound, can proceed through various mechanistic pathways. These are broadly categorized into radical, ionic, and concerted processes.
Radical trifluoromethylation is a prevalent method for introducing the CF3 group onto aromatic systems. rsc.orgsemanticscholar.org This process typically involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring. researchgate.net
The general mechanism can be outlined in the following steps:
Initiation: A trifluoromethyl radical is generated from a suitable precursor. Common precursors include CF3I, CF3SO2Cl, and hypervalent iodine reagents like Togni's reagent. semanticscholar.org This step can be initiated by light, heat, or a redox initiator.
Propagation: The highly electrophilic •CF3 radical adds to the π-system of the 2-naphthonitrile. This addition disrupts the aromaticity of the naphthalene ring, forming a cyclohexadienyl radical intermediate.
Rearomatization: The intermediate radical can then be oxidized in a single-electron transfer (SET) process to a carbocation, which subsequently loses a proton to restore aromaticity. Alternatively, the intermediate can undergo hydrogen atom abstraction by an oxidant to yield the final product.
The regioselectivity of the radical attack is influenced by the electronic properties of the substituents on the naphthalene ring.
Table 1: Common Precursors for Radical Trifluoromethylation
| Precursor | Initiation Method |
| Trifluoroiodomethane (CF3I) | Photolysis, Radical Initiators |
| Trifluoromethanesulfonyl Chloride (CF3SO2Cl) | Photoredox Catalysis, Chemical Reductants |
| Togni's Reagents | Photoredox Catalysis, Reductive Initiation |
| Langlois' Reagent (CF3SO2Na) | Oxidation (e.g., with t-BuOOH) |
Ionic mechanisms for trifluoromethylation involve either an electrophilic trifluoromethyl cation equivalent ("CF3+") or a nucleophilic trifluoromethyl anion equivalent ("CF3-").
Electrophilic Trifluoromethylation: This pathway involves the attack of the electron-rich aromatic ring on an electrophilic trifluoromethylating agent. masterorganicchemistry.com The mechanism is analogous to other electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com
Generation of the Electrophile: A strong electrophilic "CF3+" source is generated, often from hypervalent iodine reagents or trifluoromethyl sulfonium (B1226848) salts.
Formation of the σ-complex: The π-electrons of the 2-naphthonitrile attack the electrophilic trifluoromethyl species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the σ-complex, restoring the aromaticity of the naphthalene ring and yielding 4-(Trifluoromethyl)-2-naphthonitrile. masterorganicchemistry.com
Nucleophilic Trifluoromethylation: This approach typically involves the reaction of an organometallic reagent with a source of "CF3-". For the synthesis of this compound, a common precursor would be a naphthyl derivative with a suitable leaving group at the 4-position, which is then displaced by a nucleophilic trifluoromethylating reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3, Ruppert-Prakash reagent) or fluoroform (HCF3) in the presence of a strong base.
The introduction of the CF3 group, particularly in metal-catalyzed cross-coupling reactions, can be debated as either a concerted or a stepwise process.
Stepwise Pathway: In many transition-metal-catalyzed trifluoromethylations, the mechanism is believed to be stepwise. This involves sequential oxidative addition, transmetalation, and reductive elimination steps. The C-CF3 bond is formed in the final reductive elimination step from a metal center.
Concerted Pathway: A concerted mechanism would involve the simultaneous formation of the C-CF3 bond and the breaking of another bond in a single transition state. While less common for the direct trifluoromethylation of arenes, some pericyclic reactions or rearrangements leading to trifluoromethylated products might exhibit concerted character.
The actual pathway often depends on the specific reagents, catalysts, and reaction conditions employed.
Reaction Mechanisms of Nitrile Group Transformations
The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily through nucleophilic additions and substitutions on the aromatic ring.
While the nitrile group itself is not a leaving group in classical nucleophilic aromatic substitution, its strong electron-withdrawing nature can activate the naphthalene ring towards such reactions if a suitable leaving group is present at another position. However, the most common reactions of the nitrile group itself are nucleophilic additions to the carbon-nitrogen triple bond. These reactions typically proceed via a two-step mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom of the nitrile group. This breaks the C≡N π-bond and forms a new carbon-nucleophile bond, resulting in a nitrogen anion intermediate.
Protonation or Further Reaction: The nitrogen anion is typically protonated upon workup to yield an imine, which can then be hydrolyzed to a ketone or reduced to an amine. Alternatively, the anionic intermediate can be trapped by an electrophile.
The this compound system can undergo aromatic substitution reactions, with the regiochemical outcome being influenced by the directing effects of both the trifluoromethyl and nitrile groups.
Electrophilic Aromatic Substitution: Both the -CF3 and -CN groups are strong deactivating and meta-directing groups in electrophilic aromatic substitution. wikipedia.org Therefore, introducing an electrophile onto the this compound ring would be challenging and would be expected to occur at positions meta to both groups, such as the 5- or 7-positions of the naphthalene ring. The mechanism follows the general SEAr pathway involving the formation of a σ-complex. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing -CF3 and -CN groups can activate the naphthalene ring for nucleophilic aromatic substitution, provided there is a good leaving group (e.g., a halogen) at an ortho or para position relative to these groups. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the aromatic ring. mdpi.com Subsequent loss of the leaving group restores aromaticity.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CF3 | Inductively withdrawing | Strongly deactivating | Meta |
| -CN | Inductively and resonantly withdrawing | Strongly deactivating | Meta |
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular reactions of this compound would likely be initiated under specific conditions, such as photochemical irradiation, high temperatures, or the presence of a catalyst. The interplay between the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups on the naphthalene scaffold would significantly influence the regioselectivity and feasibility of such transformations.
One potential, albeit hypothetical, intramolecular cyclization could involve the participation of the nitrile group and the trifluoromethyl group, possibly leading to the formation of novel heterocyclic systems. However, the high stability of the C-F bonds in the trifluoromethyl group makes its direct involvement in cyclization reactions challenging without significant energy input or specific catalytic activation.
A more plausible scenario for intramolecular reactions would involve the naphthalene ring itself. For instance, under photolytic conditions, electrocyclization reactions could be envisioned if a suitable unsaturated side chain were present on the molecule. However, for this compound as a standalone molecule, such pathways are not readily apparent.
Rearrangement reactions, such as the migration of the trifluoromethyl or nitrile group, are also theoretically possible but would likely require harsh conditions, surmounting a significant energy barrier. The stability of the aromatic naphthalene system disfavors rearrangements that would disrupt its aromaticity. Any such rearrangement would likely proceed through highly reactive intermediates, such as radical cations or anions, depending on the reaction conditions.
Computational and Theoretical Mechanistic Elucidations
In the absence of experimental data, computational and theoretical chemistry provide powerful tools to predict and understand the potential reaction mechanisms of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometric and electronic structures of reactants, transition states, and products, as well as to calculate the activation energies for potential reaction pathways.
A computational study on the intramolecular cyclization or rearrangement of this molecule would begin with a thorough conformational analysis to identify the most stable ground-state geometry. Subsequently, potential reaction coordinates for cyclization or rearrangement would be explored. For example, the bond dissociation energies of the C-C and C-F bonds in the trifluoromethyl group, as well as the bonds within the naphthalene ring, could be calculated to assess their relative stabilities.
The transition states for hypothetical reactions would be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy (the energy difference between the reactant and the transition state) would provide a quantitative measure of the kinetic feasibility of a proposed mechanism. A high activation barrier would suggest that the reaction is unlikely to occur under normal conditions.
Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electron density distribution would offer insights into the molecule's reactivity. The strong electron-withdrawing nature of both the -CF3 and -CN groups would lead to a relatively electron-deficient aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack, which could be the initial step in a more complex reaction sequence.
A theoretical investigation could also simulate the effects of different solvents or catalysts on the reaction mechanisms, providing guidance for potential future experimental work. While no specific computational studies on this compound have been reported, the methodologies are well-established and could provide valuable predictions about its chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethyl 2 Naphthonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Trifluoromethyl)-2-naphthonitrile, a combination of 1H, 13C, and 19F NMR experiments allows for an unambiguous assignment of its structure.
Proton Nuclear Magnetic Resonance (1H NMR) Applications
The 1H NMR spectrum of this compound is expected to display signals exclusively in the aromatic region. The naphthalene (B1677914) ring system contains six protons. The electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitrile (-CN) groups significantly influences the chemical shifts of these protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted naphthalene.
Based on analyses of analogous compounds like 4-(trifluoromethyl)benzonitrile (B42179) and substituted naphthalenes, the proton signals can be predicted. rsc.orgnih.gov The protons on the same ring as the substituents (H-1 and H-3) would be the most deshielded. The signals would appear as a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | ~8.3 - 8.5 | s (singlet) or d (doublet) |
| H-3 | ~7.9 - 8.1 | s (singlet) or d (doublet) |
| H-5 | ~8.0 - 8.2 | d (doublet) |
| H-6 | ~7.6 - 7.8 | m (multiplet) |
| H-7 | ~7.6 - 7.8 | m (multiplet) |
Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications
The 13C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The spectrum would feature ten signals for the naphthalene core carbons, one for the nitrile carbon, and one for the trifluoromethyl carbon.
The chemical shifts are heavily influenced by the substituents.
Nitrile Carbon (-CN): This carbon typically appears in the range of δ 115-120 ppm. rsc.org
Trifluoromethyl Carbon (-CF3): This carbon signal is split into a quartet due to coupling with the three fluorine atoms (1JC-F coupling). It is expected to resonate around δ 120-125 ppm. rsc.org
Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will have their chemical shifts significantly altered. The other aromatic carbons will show a range of shifts typical for a substituted naphthalene system. nih.govkisti.re.kr
Table 2: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled to F) |
|---|---|---|
| C-CN | ~117 | s (singlet) |
| C-CF3 | ~123 | q (quartet) |
Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Analysis
19F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the 19F isotope. wikipedia.org It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. azom.com
For this compound, the 19F NMR spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms of the CF3 group are chemically equivalent and there are typically no other fluorine atoms nearby to cause coupling. The chemical shift for a trifluoromethyl group attached to an aromatic ring generally appears in the region of δ -60 to -65 ppm (relative to CFCl3 as a standard). rsc.orgwikipedia.org This distinct signal provides unambiguous confirmation of the presence of the trifluoromethyl group. nih.gov
Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. pnnl.govnih.gov
For this compound, the molecular formula is C12H6F3N. The calculated exact mass (monoisotopic mass) is 221.04523368 Da. nih.gov An HRMS analysis would be expected to yield an m/z value that matches this theoretical mass with very high accuracy, thus confirming the elemental composition and verifying the identity of the compound. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a powerful tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.
The most prominent and diagnostic peaks would be:
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile functional group is expected to appear in the range of 2220-2260 cm-1. guidechem.com
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the region of 1100-1350 cm-1 due to C-F stretching vibrations.
Aromatic C-H Stretches: These will appear as a series of weaker bands above 3000 cm-1.
Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon double bond stretching within the naphthalene ring will be observed in the 1450-1600 cm-1 region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Nitrile (C≡N) Stretch | 2220-2260 | Strong, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Medium |
Note: These are typical ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would reveal crucial information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Based on studies of similar fluorinated aromatic compounds, several structural features can be anticipated. The naphthalene core is expected to be largely planar. The trifluoromethyl (-CF3) and nitrile (-CN) groups, both being strong electron-withdrawing groups, will influence the electronic distribution and crystal packing. In the solid state, molecules of this compound would likely arrange themselves to maximize favorable intermolecular interactions. These could include π-π stacking interactions between the electron-deficient naphthalene rings. rsc.org The presence of the highly electronegative fluorine atoms in the trifluoromethyl group could also lead to the formation of C-H···F and C-H···N hydrogen bonds, which are known to play a significant role in the crystal structures of related organic molecules. researchgate.net
Derivatives of this compound, particularly those with additional functional groups, would exhibit altered crystal packing. For instance, the introduction of hydrogen bond donors or acceptors could lead to more complex and robust supramolecular architectures. The table below presents hypothetical, yet plausible, crystallographic data for this compound based on common crystal systems for small aromatic molecules.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Z (Molecules per unit cell) | 4 |
| Key Intermolecular Interactions | π-π stacking, C-H···F, C-H···N |
Electronic Absorption Spectroscopy for UV-Vis Characteristics
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions associated with the naphthalene chromophore.
The naphthalene ring system typically exhibits strong absorption bands in the ultraviolet region. The presence of the electron-withdrawing trifluoromethyl and nitrile substituents is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the energy gap for electronic transitions.
The absorption spectrum would likely show multiple bands, characteristic of the vibrational fine structure often observed in rigid aromatic systems. The solvent environment can also influence the position and intensity of these absorption bands. A comparative analysis with structurally similar compounds, such as other substituted naphthonitriles and trifluoromethyl-substituted aromatics, can provide a more precise estimation of the expected absorption maxima (λmax).
Below is a data table outlining the anticipated UV-Vis absorption characteristics for this compound in a common organic solvent like dichloromethane.
| Solvent | Anticipated λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|
| Dichloromethane | ~280-320 | ~10,000-20,000 | π-π |
| Dichloromethane | ~240-260 | ~30,000-50,000 | π-π |
Photoluminescence Spectroscopy for Emission Properties
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For many aromatic compounds, this emission takes the form of fluorescence. The photoluminescence properties of this compound and its derivatives are intrinsically linked to their electronic structure.
The naphthalene moiety is known to be fluorescent, and it is expected that this compound will also exhibit emission in the UV or blue region of the electromagnetic spectrum. The emission wavelength (λem) will be longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the geometric relaxation of the molecule in the excited state.
The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process, will be influenced by the presence of the trifluoromethyl and nitrile groups. These groups can affect the rates of both radiative and non-radiative decay pathways. In some cases, electron-withdrawing groups can enhance fluorescence, while in others, they may promote non-radiative processes, leading to quenching. The photoluminescence of derivatives can be tuned by introducing other functional groups that can participate in intramolecular charge transfer (ICT) processes, potentially leading to large Stokes shifts and solvent-dependent emission.
The following table provides a projection of the photoluminescence properties of this compound.
| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Anticipated Quantum Yield (ΦF) | Stokes Shift (nm) |
|---|---|---|---|---|
| Dichloromethane | ~310 | ~340-380 | 0.1 - 0.4 | ~30-70 |
Derivatives of 4 Trifluoromethyl 2 Naphthonitrile: Synthesis and Advanced Research
Synthesis of Functionalized Derivatives via Core Modification
The introduction of functional groups onto the naphthalene (B1677914) core of 4-(Trifluoromethyl)-2-naphthonitrile is a key hypothetical strategy for modulating its electronic and steric properties. However, specific methods for achieving this with the target molecule are not documented.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the naphthalene ring could significantly influence the reactivity and properties of this compound derivatives. Theoretically, electrophilic aromatic substitution reactions could be employed to introduce a variety of substituents. The directing effects of the existing trifluoromethyl and nitrile groups would be critical in determining the position of new functionalities. The trifluoromethyl group is a strong deactivating group and a meta-director, while the nitrile group is also deactivating and meta-directing. Predicting the regioselectivity of such reactions on the complex naphthalene system without experimental data is challenging.
No published research specifically details the introduction of EDGs or EWGs onto the this compound scaffold.
Regioselective Functionalization of the Naphthalene Ring
Achieving regioselectivity in the functionalization of substituted naphthalenes is a well-established challenge in organic synthesis. For this compound, directed ortho-metalation (DoM) could be a theoretical approach to achieve site-specific functionalization. This would likely involve the deprotonation of a position ortho to one of the existing substituents, followed by quenching with an electrophile. However, the feasibility and outcome of such a strategy for this particular molecule have not been experimentally verified.
Similarly, nucleophilic aromatic substitution (SNA_r_) could be envisioned if a suitable leaving group were present on the ring. Given the high electron-withdrawing nature of both the trifluoromethyl and nitrile groups, the naphthalene system is rendered electron-deficient, which could, in principle, facilitate SNA_r_ reactions.
There is a lack of specific studies demonstrating the regioselective functionalization of this compound.
Transformations of the Nitrile Group in Derivatization
The nitrile group of this compound represents a versatile handle for a variety of chemical transformations, offering a pathway to a range of functional derivatives.
Reduction to Aldehydes and Amines
The reduction of the nitrile functionality can lead to the formation of either an aldehyde or a primary amine, depending on the reaction conditions and the reducing agent employed. For the partial reduction to an aldehyde, reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used, typically at low temperatures to prevent over-reduction.
Complete reduction of the nitrile group to a primary amine, (4-(trifluoromethyl)naphthalen-2-yl)methanamine, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
While these are standard transformations for nitriles, no specific examples or optimized conditions have been reported for this compound.
Table 1: Hypothetical Reduction Products of this compound
| Starting Material | Product | Potential Reagents |
| This compound | 4-(Trifluoromethyl)-2-naphthaldehyde | DIBAL-H |
| This compound | (4-(Trifluoromethyl)naphthalen-2-yl)methanamine | LiAlH₄, Catalytic Hydrogenation |
Hydrolysis to Carboxylic Acids
The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid, 4-(Trifluoromethyl)-2-naphthoic acid. This transformation can be carried out under either acidic or basic conditions, typically requiring elevated temperatures.
Under acidic conditions, the nitrile is protonated, rendering it more susceptible to nucleophilic attack by water. In basic hydrolysis, hydroxide (B78521) ions act as the nucleophile. The resulting carboxylate salt would then require an acidic workup to yield the free carboxylic acid.
No specific protocols for the hydrolysis of this compound have been documented in the literature.
Cyclization Reactions involving the Nitrile Moiety
The nitrile group can participate in a variety of cyclization reactions to form heterocyclic systems. For instance, reaction with azides can lead to the formation of tetrazoles, while reactions with dinucleophiles could potentially be used to construct a range of other heterocyclic rings fused to the naphthalene core. These reactions often require specific catalysts and reaction conditions.
The exploration of such cyclization reactions involving this compound remains an uninvestigated area of research, with no published examples to date.
Derivatization and Chemical Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a critical functional group in organic chemistry, renowned for its robust, hydrophobic, and electron-withdrawing characteristics. tcichemicals.com These properties make it a valuable addition in the synthesis of a wide array of organic compounds, including those based on the this compound scaffold. tcichemicals.com While the C-F bonds in the trifluoromethyl group are exceptionally strong, selective transformations can be achieved under specific conditions. tcichemicals.com
The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the naphthalene ring system. tcichemicals.com This electronic effect can direct deprotonation at the ortho-position, enabling the synthesis of various derivatives through reactions with a range of electrophiles. tcichemicals.com Although generally stable, the trifluoromethyl group can undergo decomposition in the presence of certain transition metal catalysts, Lewis acids, metal hydrides, and under base-catalyzed conditions. nih.gov Protolytic defluorination of trifluoromethyl-substituted arenes has been observed in the presence of Brønsted superacids, leading to the formation of reactive electrophilic species that can participate in Friedel-Crafts-type reactions. nih.gov
Recent research has demonstrated that selective transformations of a single C-F bond in aromatic trifluoromethyl groups are possible under mild conditions, particularly with substrates containing an ortho-hydrosilyl substituent. tcichemicals.com Such advancements open new avenues for the derivatization of compounds like this compound, allowing for the introduction of new functional groups and the synthesis of novel derivatives with tailored properties.
Design Principles for Derivative Synthesis
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The introduction of a trifluoromethyl group into a molecule can significantly impact its pharmacological profile. nih.govmdpi.com For instance, the inclusion of a -CF3 group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. nih.gov
In the context of this compound derivatives, SAR studies would systematically explore how modifications to the naphthonitrile core and the introduction of various substituents influence a desired biological activity. For example, studies have shown that the position of the trifluoromethyl group on an aromatic ring can dramatically affect potency. mdpi.com The electron-withdrawing nature of the -CF3 group can also alter the pKa of nearby functional groups, which can be crucial for interactions with biological targets. mdpi.com
A statistical analysis of compound pairs differing only by a methyl to trifluoromethyl substitution revealed that while this change does not improve bioactivity on average, in a notable percentage of cases (9.19%), it can lead to an increase in biological activity by at least an order of magnitude. acs.org Such findings underscore the importance of empirical SAR studies in guiding the design of potent derivatives. The strategic placement of the trifluoromethyl group to interact favorably with specific amino acid residues, such as phenylalanine, histidine, and arginine, is a key consideration in derivative design. acs.org
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. uni-muenchen.deresearchgate.net The trifluoromethyl group itself is often considered a bioisostere of other groups, such as the methyl group, although their effects on bioactivity can be complex and context-dependent. acs.org
In the design of derivatives of this compound, the trifluoromethyl group could potentially be replaced by other electron-withdrawing and lipophilic groups to modulate the compound's properties. For example, the pentafluorosulfanyl (SF5) group is known for its greater electronegativity and lipophilicity compared to the trifluoromethyl group. nih.gov However, a comparative SAR study of SF5- and CF3-substituted indole (B1671886) inhibitors of the AAA ATPase p97 revealed that the trifluoromethoxy-analogue was a better biochemical match for the trifluoromethyl-substituted lead than the pentafluorosulfanyl-analogue, highlighting that bioisosteric replacement outcomes are not always predictable. nih.gov
Table 1: Comparison of Physicochemical Properties of Common Bioisosteres for the Trifluoromethyl Group
| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Sigma Meta (σm) | Sigma Para (σp) |
| -CF3 | 42.6 | 0.88 | 0.43 | 0.54 |
| -CH3 | 22.4 | 0.56 | -0.07 | -0.17 |
| -Cl | 19.9 | 0.71 | 0.37 | 0.23 |
| -Br | 26.3 | 0.86 | 0.39 | 0.23 |
| -I | 35.5 | 1.12 | 0.35 | 0.18 |
| -CN | 28.8 | -0.57 | 0.56 | 0.66 |
| -NO2 | 34.9 | -0.28 | 0.71 | 0.78 |
| -SF5 | 69.8 | 1.23 | 0.61 | 0.68 |
| -OCF3 | 62.0 | 1.04 | 0.38 | 0.35 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the molecular context.
Advanced Synthetic Methodologies for Derivative Preparation
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved reaction efficiency, enhanced safety, and scalability compared to traditional batch processes. numberanalytics.commit.edu This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, and for optimizing reaction conditions. mit.edu
In the context of preparing derivatives of this compound, flow chemistry can be applied to various synthetic steps, including trifluoromethylation reactions. hes-so.chacs.org For instance, continuous-flow systems have been developed for the rapid and efficient trifluoromethylation of aromatic and heteroaromatic compounds. hes-so.chacs.orgrsc.org These methods often allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired products. hes-so.chacs.org
The use of flow chemistry can also facilitate the use of gaseous reagents, such as fluoroform (CHF3), which is a desirable source of the trifluoromethyl group. mit.edu Flow reactors can overcome the challenges associated with gas-liquid reactions in batch systems, such as poor interfacial contact. mit.edu This enables the efficient synthesis of trifluoromethylated compounds under milder conditions and with shorter reaction times. rsc.org
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the synthesis of organofluorine compounds, including derivatives of this compound, there is a growing emphasis on developing more sustainable and environmentally benign methodologies. numberanalytics.comnumberanalytics.com
Green chemistry approaches in this area focus on several key aspects:
Use of less hazardous reagents: Developing new fluorinating agents with reduced toxicity and environmental impact. numberanalytics.com
Improved synthesis efficiency: Utilizing catalytic methods to minimize waste and improve yields. numberanalytics.com This includes the use of organocatalysts and photocatalysts. benthamdirect.com
Energy efficiency: Employing methods like microwave-assisted synthesis and electrochemical synthesis to reduce energy consumption. numberanalytics.combenthamdirect.com
Use of green solvents: Replacing traditional organic solvents with more environmentally friendly alternatives such as water or ionic liquids, or conducting reactions under solvent-free conditions. benthamdirect.comsemanticscholar.org
Recycling and reuse: Developing technologies for the recycling and reuse of fluorinated compounds to reduce waste. numberanalytics.com
Recent advancements have highlighted the potential of electrochemical and photochemical fluorination methods as sustainable alternatives to traditional techniques. numberanalytics.com These methods often offer reduced reagent toxicity and lower energy consumption. numberanalytics.com Furthermore, visible-light-induced approaches for introducing trifluoromethyl groups are being explored as a sustainable strategy that avoids harsh conditions and toxic reagents. advanceseng.com
Theoretical and Computational Chemistry Studies on 4 Trifluoromethyl 2 Naphthonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics. biointerfaceresearch.com For 4-(Trifluoromethyl)-2-naphthonitrile, DFT calculations can elucidate its fundamental chemical nature.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. biointerfaceresearch.comirjweb.comsamipubco.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily excited. biointerfaceresearch.com DFT calculations are employed to determine the energies of these orbitals and visualize their electron density distributions. For this compound, the electron-withdrawing nature of the trifluoromethyl (-CF3) and nitrile (-CN) groups is expected to significantly influence the energies and localization of these orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data that would be derived from a DFT analysis to illustrate the concept.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| ELUMO | -2.80 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between LUMO and HOMO; an indicator of chemical stability and reactivity. irjweb.com |
The analysis would show the HOMO localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be distributed over the nitrile and trifluoromethyl groups, indicating these as the probable sites for nucleophilic attack.
DFT calculations are instrumental in mapping out potential reaction pathways for chemical transformations involving this compound. By calculating the potential energy surface, researchers can identify stable intermediates, products, and, crucially, the transition states that connect them. researchgate.net The transition state is the highest energy point along a reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism. researchgate.net
For instance, in studying the hydrolysis of the nitrile group or a substitution reaction on the naphthalene ring, DFT can be used to:
Model the reactant and product structures.
Locate the transition state structure for each potential step.
Calculate the activation energy (the energy barrier that must be overcome), which is the difference in energy between the reactants and the transition state. researchgate.net
A lower activation energy indicates a faster, more favorable reaction pathway. This predictive capability allows for the in silico screening of potential reactions before undertaking laboratory experiments, saving time and resources. researchgate.net
DFT methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis when compared with experimental data. researchgate.net
NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical prediction of 1H and 13C NMR spectra can aid in the assignment of experimental peaks, especially for complex molecules.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions. researchgate.net By calculating the excitation energies and oscillator strengths, one can predict the absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to promotions of electrons from occupied to unoccupied orbitals.
IR Spectroscopy: DFT is used to compute the vibrational frequencies and their corresponding intensities. The resulting theoretical infrared spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations and confirm the molecular structure. biointerfaceresearch.com
Table 2: Example of Simulated vs. Experimental Spectroscopic Data This table provides a conceptual comparison to illustrate the application of DFT in spectroscopy.
| Spectroscopic Data | Calculated Value | Experimental Value | Application |
| 13C NMR Shift (C-CN) | 119.5 ppm | 118.9 ppm | Aids in peak assignment and structural confirmation. |
| UV-Vis λmax | 285 nm | 288 nm | Correlates electronic transitions with observed absorptions. |
| IR Frequency (C≡N stretch) | 2235 cm-1 | 2230 cm-1 | Confirms the presence and vibrational mode of functional groups. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. wvu.edu
For a relatively rigid molecule like this compound, the primary conformational freedom involves the rotation around the single bond connecting the trifluoromethyl group to the naphthalene ring. Although this rotation is generally fast, MD simulations can explore the potential energy landscape associated with this torsion angle. copernicus.org This analysis helps to:
Identify the lowest energy (most stable) conformation.
Determine the energy barriers to rotation between different conformations.
Understand how the molecular shape might change in different solvent environments or upon interaction with other molecules. wvu.edu
The results of an MD simulation are a trajectory that describes how the positions and velocities of atoms in the system evolve over time, providing a dynamic picture of the molecule's behavior. nih.gov
Quantum Chemical Descriptors and Reactivity Predictions
From the electronic properties calculated using DFT, a set of quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. science.govrsc.org
Key global reactivity descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness; it indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor). irjweb.com
These descriptors are calculated from the HOMO and LUMO energies. researchgate.net For this compound, the presence of strong electron-withdrawing groups would be expected to result in a high electronegativity and a significant electrophilicity index, suggesting it is a good electron acceptor. Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites within the molecule for electrophilic, nucleophilic, or radical attack. researchgate.net
Table 3: Calculated Quantum Chemical Descriptors (Illustrative Values) This table shows representative quantum chemical descriptors that can be derived from DFT calculations.
| Descriptor | Formula | Calculated Value (a.u.) | Interpretation |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 0.185 | High value indicates a strong ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 0.082 | High value, correlated with the large energy gap, suggests high stability. |
| Chemical Softness (S) | 1/(2η) | 6.10 | Moderate softness indicates polarizability. |
| Electrophilicity Index (ω) | χ2/(2η) | 0.209 | Indicates a strong capacity to act as an electron acceptor. |
Applications of 4 Trifluoromethyl 2 Naphthonitrile in Specialized Chemical Fields
Applications as an Advanced Organic Synthesis Building Block
In the realm of organic synthesis, molecules containing trifluoromethyl groups are highly valued, particularly in medicinal chemistry and agrochemicals, as the CF3 group can enhance metabolic stability, binding affinity, and bioavailability. nih.govcas.cn Trifluoromethylated building blocks are in high demand for creating new pharmaceuticals and specialty materials. researchgate.net The presence of both the electron-withdrawing trifluoromethyl group and the versatile nitrile functional group makes 4-(trifluoromethyl)-2-naphthonitrile a potentially valuable intermediate.
This compound serves as a versatile synthon for constructing more intricate molecular frameworks. The nitrile group is a key functional handle that can be transformed into a variety of other groups, such as amines, carboxylic acids, or tetrazoles, opening pathways to diverse chemical structures. The trifluoromethyl group, being generally stable and a powerful electronic modulator, is carried through these synthetic steps to impart its desirable properties onto the final molecule. nih.gov Trifluoromethyl-β-dicarbonyls, for instance, have emerged as pivotal building blocks in synthetic organic chemistry due to their stability and versatility. nih.gov While specific, complex architectures derived directly from this compound are not extensively detailed in the literature, its structure is analogous to other substituted nitriles used in the synthesis of heterocyclic scaffolds and other complex systems.
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. numberanalytics.comnih.gov This strategy is prized for its ability to rapidly generate molecular diversity and complexity, which is essential for creating libraries of compounds for drug discovery and materials science. numberanalytics.com
The application of trifluoromethylated compounds in MCRs is a known strategy for producing novel heterocyclic structures. researchgate.net Given the reactivity of the nitrile group and the electronically modified naphthalene (B1677914) ring, this compound is a plausible candidate for participation in MCRs. For example, the nitrile could act as one of the components in reactions like the Biginelli or Ugi reactions, leading to the formation of complex heterocyclic products bearing the trifluoromethyl-naphthalene core. numberanalytics.com Such reactions offer a streamlined path to novel compound libraries with potential biological or material applications. nih.gov
Applications in Advanced Materials Science
The naphthalene core is a well-known chromophore, and its photophysical properties can be finely tuned by substitution. The introduction of strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitrile (-CN) significantly alters the electronic structure of the naphthalene ring system, making this compound a candidate for investigation in advanced materials.
Naphthalimide derivatives, which share the same aromatic core, have been studied extensively for their photophysical properties. bgsu.eduresearchgate.net The nature of substituents at the 4-position of the naphthalene system is known to drastically change the excited-state properties. bgsu.edu The presence of both -CF3 and -CN groups, both being powerful electron-withdrawing substituents, is expected to create a highly electron-deficient aromatic system. This electronic perturbation can lead to interesting photophysical behaviors, such as intramolecular charge-transfer (ICT) characteristics, which are crucial for applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent probes. bgsu.edu
The fluorescence properties of aromatic compounds are highly sensitive to their electronic structure and their environment. For molecules with donor-acceptor character, a phenomenon known as solvatochromism is often observed, where the emission wavelength shifts with the polarity of the solvent. researchgate.net In related naphthalimide systems, the introduction of electron-withdrawing groups induces a polar charge-transfer excited state. bgsu.edu For this compound, the electron-deficient naphthalene core could interact with electron-donating solvents or other molecules, potentially leading to distinct luminescence behavior.
Studies on analogous naphthalimide derivatives show a clear correlation between solvent polarity and the observed Stokes shift, which is indicative of a change in the dipole moment upon excitation. researchgate.net This behavior is characteristic of molecules with an ICT excited state.
Table 1: Example Photophysical Data for a Related Naphthalimide Derivative (HP-NAP) in Various Solvents This table illustrates the typical effect of solvent polarity on the photophysical properties of a related naphthalimide compound, demonstrating the principles that would apply to this compound.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | 405 | 502 | 4791 |
| Dichloromethane | 8.93 | 412 | 525 | 5171 |
| Acetonitrile | 37.5 | 409 | 536 | 5865 |
| Methanol | 32.7 | 407 | 545 | 6328 |
Data adapted from a study on a naphthalimide derivative to show the principle of solvatochromism. researchgate.net
The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. ufg.br For aromatic systems like naphthalene, the primary electronic transitions are typically π → π* transitions. The energy required for these transitions, and thus the wavelength of maximum absorption (λ_max), is directly influenced by substituents on the aromatic ring. ufg.br
Electron-withdrawing groups like -CN and -CF3 stabilize the molecular orbitals. This typically leads to a bathochromic (red) shift in the absorption spectrum compared to the parent naphthalene molecule. Studies on 4-substituted naphthalimides have shown that strong electron-withdrawing groups like a nitro group (-NO2) cause a significant red shift and a broadening of the absorption bands, which is consistent with the presence of a charge-transfer excited state. bgsu.edu A similar effect would be anticipated for this compound, where the combined electronic pull of the two substituents would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Expected Influence of Substituents on Naphthalene Electronic Transitions This table provides a qualitative summary of the expected effects of the substituents present in this compound on the electronic absorption properties of the naphthalene core.
| Substituent Group | Electronic Nature | Expected Effect on π → π* Transition Energy | Expected Shift in λ_max |
| None (Naphthalene) | Reference | - | ~312 nm |
| -CN (Nitrile) | Strong Electron-Withdrawing | Decrease | Bathochromic (Red Shift) |
| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Decrease | Bathochromic (Red Shift) |
| Both -CN and -CF₃ | Very Strong Electron-Withdrawing | Significant Decrease | Significant Bathochromic Shift |
Exploration of Photophysical Properties in Novel Materials
Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena
There is currently no specific research data available detailing the solvatochromic or aggregation-induced emission (AIE) properties of this compound. Solvatochromism, the change in a substance's color in response to solvent polarity, and AIE, a phenomenon where non-emissive molecules become highly fluorescent upon aggregation, are crucial for developing smart materials. ust.hknih.govresearchgate.net
The combination of the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups with the extended π-system of the naphthalene core suggests that this compound could possess interesting photophysical properties. However, without experimental studies, its behavior in different solvents or in aggregated states remains speculative. Research on other naphthalene derivatives and nitrile-containing fluorophores has shown potential for these phenomena, but direct evidence for this specific compound is lacking. nih.govscirp.org
Development of Optoelectronic Materials (e.g., OLEDs, Sensors)
The application of this compound in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) or chemical sensors is not documented in available research. Materials for these technologies require specific electronic and photophysical properties, including high quantum yields, thermal stability, and appropriate energy levels for charge transport. nih.govmdpi.com
The introduction of trifluoromethyl groups into organic molecules can enhance the stability and electron-accepting properties of materials, which is beneficial for optoelectronic devices. nasa.gov Naphthalene-based compounds have also been explored for their fluorescence and charge-transport capabilities. nih.govmdpi.com However, there are no published studies that synthesize or characterize this compound for use in OLEDs, sensors, or other optoelectronic devices.
Agrochemical Research and Development Applications
In the field of agrochemical research, the trifluoromethyl group is a key structural motif known to enhance the efficacy and metabolic stability of pesticides. nih.govresearchgate.netresearchgate.netnih.gov Organofluorine compounds are prevalent in modern herbicides, fungicides, and insecticides. nih.govresearchgate.netresearchgate.netresearchgate.net
Despite the prevalence of the -CF3 group in agrochemicals, there is no specific mention in the scientific literature of this compound being investigated or used as an active ingredient or a key intermediate in agrochemical development. Its biological activity and potential as a pesticide have not been reported.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Trifluoromethyl)-2-naphthonitrile, and what intermediates are critical for yield optimization?
- Methodological Answer : Multi-step synthesis typically involves introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) or nucleophilic substitution on pre-functionalized naphthalene derivatives. Key intermediates include halogenated naphthonitriles (e.g., 2-bromo-1-naphthonitrile) and trifluoromethylation precursors. Reaction conditions (e.g., temperature, catalyst loading) must be tightly controlled to minimize by-products like dehalogenated species .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and nitrile (δ ~110-115 ppm) are key markers. Aromatic protons in the naphthalene ring appear as multiplet clusters (δ 7.5-8.5 ppm) .
- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Retention times vary by system (e.g., 1.23–1.61 minutes under SQD-FA05 or SMD-TFA05 conditions) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) are preferred due to moderate solubility in polar aprotic solvents. Slow evaporation at 4°C enhances crystal purity. Monitor via TLC (silica gel, hexane:ethyl acetate 4:1) to track impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory LCMS data during purification of this compound derivatives?
- Methodological Answer : Contradictions often arise from isomeric by-products or adduct formation. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 757 [M+H]+ observed in trifluoromethylated aryl derivatives ).
- 2D NMR (COSY, NOESY) : Differentiate regioisomers via coupling patterns and nuclear Overhauser effects .
Q. What catalytic systems improve trifluoromethylation efficiency in electron-deficient naphthalene systems?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) paired with ligands (e.g., phenanthroline) enhance CF₃ group insertion. Microwave-assisted reactions reduce side reactions (e.g., dehalogenation). Kinetic studies using in-situ IR can optimize reaction progress .
Q. How does the trifluoromethyl group influence the electronic properties of 2-naphthonitrile in computational models?
- Methodological Answer : Density Functional Theory (DFT) simulations show the CF₃ group increases electron-withdrawing effects, lowering LUMO energy by ~1.2 eV. This enhances reactivity in cycloaddition reactions. Solvent effects (PCM models) further modulate charge distribution .
Q. What toxicological screening strategies are recommended for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
